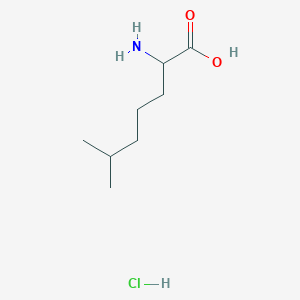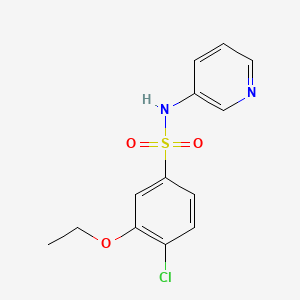![molecular formula C18H24N2O2S B2419412 N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415525-34-5](/img/structure/B2419412.png)
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, commonly known as CTOP, is a selective antagonist of the mu-opioid receptor. It is a small molecule that has been widely used in scientific research to understand the mechanisms of opioid addiction and pain management. CTOP has shown promising results in preclinical studies, and its potential therapeutic applications are being explored.
Mechanism of Action
CTOP acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. This results in the inhibition of the analgesic and euphoric effects of opioids. CTOP has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which are involved in reward processing and mood regulation.
Biochemical and Physiological Effects:
CTOP has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. CTOP has also been shown to decrease the expression of c-fos, a marker of neuronal activity, in the dorsal horn of the spinal cord, which is involved in pain processing. Additionally, CTOP has been shown to decrease the expression of proinflammatory cytokines in the spinal cord and brain, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
CTOP has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mu-opioid receptor, which allows for the specific targeting of this receptor in experiments. Additionally, CTOP has been shown to be effective in blocking the effects of opioids in animal models, providing a useful tool for studying opioid addiction and tolerance. However, one limitation of CTOP is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of CTOP in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor, which may have fewer side effects than traditional opioids. Additionally, CTOP may be useful in studying the mechanisms of chronic pain and the development of new pain management strategies. Finally, CTOP may be useful in studying the mechanisms of opioid addiction and developing new treatments for opioid use disorder.
Synthesis Methods
CTOP can be synthesized using a variety of methods. The most commonly used method involves the reaction of 2-(cyclohexen-1-yl)ethanamine with 1-(thiophen-3-yl)cyclopropanecarboxaldehyde, followed by the addition of oxalic acid dihydrate. The resulting product is then purified using column chromatography to obtain CTOP.
Scientific Research Applications
CTOP has been extensively used in scientific research to study the mu-opioid receptor and its role in opioid addiction and pain management. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. CTOP has been used to block the effects of morphine and other opioids in animal models, providing insights into the mechanisms of opioid addiction and tolerance.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h4,7,11-12H,1-3,5-6,8-10,13H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLRSQLTOKVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)

![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)
![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)



